4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
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Overview
Description
4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is an organic compound with the molecular formula C14H14N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both amide and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves the reaction of 2-carbamoylphenol with 5-methylfuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
- 4-[(2-Carbamoylphenoxy)methyl]-5-methyl-2-furamide
Uniqueness
4-[(2-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(2-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-9(6-12(20-8)14(16)18)7-19-11-5-3-2-4-10(11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNKAKMIKQLNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)COC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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